(2,2-Difluoro-1-methylcyclobutyl)methanol
Description
(2,2-Difluoro-1-methylcyclobutyl)methanol is a fluorinated cyclobutane derivative featuring a methanol group and a methyl substituent on the cyclobutane ring, with two fluorine atoms at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by fluorine, which can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and acidity .
Properties
Molecular Formula |
C6H10F2O |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
(2,2-difluoro-1-methylcyclobutyl)methanol |
InChI |
InChI=1S/C6H10F2O/c1-5(4-9)2-3-6(5,7)8/h9H,2-4H2,1H3 |
InChI Key |
RCOIQZQKXBPUGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-1-methylcyclobutyl)methanol typically involves the fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclobutanone is then reduced using a reducing agent like sodium borohydride to yield (2,2-Difluoro-1-methylcyclobutyl)methanol .
Industrial Production Methods
Industrial production of (2,2-Difluoro-1-methylcyclobutyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-1-methylcyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (2,2-Difluoro-1-methylcyclobutyl)methanol can yield (2,2-Difluoro-1-methylcyclobutyl)ketone .
Scientific Research Applications
(2,2-Difluoro-1-methylcyclobutyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: Research is ongoing into its potential use as a precursor for drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which (2,2-Difluoro-1-methylcyclobutyl)methanol exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the compound, affecting its reactivity and interactions with enzymes and receptors. These interactions can modulate various molecular pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of (2,2-Difluoro-1-methylcyclobutyl)methanol with its closest analogs:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (2,2-Difluoro-1-methylcyclobutyl)methanol | Not Provided | C₆H₁₀F₂O | ~136.14* | Cyclobutane ring, 2,2-difluoro, 1-methyl |
| (3,3-Difluoro-1-methylcyclobutyl)methanol | 1408076-35-6 | C₆H₁₀F₂O | ~136.14 | Cyclobutane ring, 3,3-difluoro, 1-methyl |
| (3,3-Difluorocyclobutyl)methanol | 681128-39-2 | C₅H₈F₂O | ~122.11 | Cyclobutane ring, 3,3-difluoro, no methyl |
| (±)-2,2-Difluoro-1-methylcyclopropan-1-yl-methanol | 128230-72-8 | C₅H₈F₂O | 122.11 | Cyclopropane ring, 2,2-difluoro, 1-methyl |
| (3-Fluoroadamantan-1-yl)methanol | 106094-47-7 | C₁₁H₁₅FO | 190.24 | Adamantane framework, 3-fluoro substituent |
*Calculated based on molecular formula.
Key Observations:
- The adamantane derivative (CAS 106094-47-7) offers a rigid, thermally stable structure due to its fused cyclohexane rings .
- Substituent Effects: The 2,2-difluoro substitution in the target compound vs. 3,3-difluoro in CAS 1408076-35-6 creates positional isomerism, altering dipole moments and steric interactions. The methyl group in the target compound enhances lipophilicity compared to non-methylated analogs like CAS 681128-39-2 .
- Fluorine atoms improve polarity but may be offset by hydrophobic groups like methyl .
Reactivity and Functional Group Behavior
- Acidity: The electron-withdrawing fluorine atoms lower the pKa of the hydroxyl group in all fluorinated analogs, increasing acidity compared to non-fluorinated alcohols. This property is critical for hydrogen-bonding interactions in drug design .
- Synthetic Accessibility : Cyclopropane derivatives (e.g., CAS 128230-72-8) often require specialized reagents (e.g., Simmons-Smith) due to ring strain, whereas cyclobutane analogs may be synthesized via less strained intermediates .
Biological Activity
(2,2-Difluoro-1-methylcyclobutyl)methanol is an organic compound notable for its unique structural features, including a cyclobutyl ring with two fluorine atoms and a hydroxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development for antiviral and anticancer applications.
The molecular formula of (2,2-Difluoro-1-methylcyclobutyl)methanol is CHFO, with a molecular weight of approximately 136.14 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors for bioavailability and membrane permeability.
The biological activity of (2,2-Difluoro-1-methylcyclobutyl)methanol is attributed to its ability to interact with various biological targets through:
- Hydrogen bonding
- Van der Waals forces
- Dipole-dipole interactions
These interactions facilitate the compound's binding affinity to target proteins, enhancing its therapeutic potential.
Biological Activity Studies
Recent studies have focused on the compound's interaction with specific biological targets. For instance, research has indicated that it may act as a potent inhibitor of certain proteins involved in cancer cell survival pathways, such as Bcl-2 and Bcl-xL. In vitro assays demonstrated that (2,2-Difluoro-1-methylcyclobutyl)methanol exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Small-cell lung cancer | 1.5 | Bcl-2/Bcl-xL inhibition |
| Breast cancer | 2.0 | Induction of apoptosis |
| Hepatocellular carcinoma | 1.8 | Disruption of mitochondrial membrane potential |
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of (2,2-Difluoro-1-methylcyclobutyl)methanol, researchers treated small-cell lung cancer cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 1.5 µM. The mechanism was linked to the inhibition of anti-apoptotic proteins Bcl-2 and Bcl-xL, leading to increased apoptosis.
Case Study 2: Antiviral Potential
Another study explored the antiviral activity of (2,2-Difluoro-1-methylcyclobutyl)methanol against influenza virus strains. The compound exhibited significant antiviral effects in vitro, with effective concentrations leading to a reduction in viral replication by up to 70%. This suggests potential applications in developing antiviral therapies.
Synthesis and Applications
The synthesis of (2,2-Difluoro-1-methylcyclobutyl)methanol typically involves several key steps that may vary based on laboratory conditions and desired yield. The compound's unique properties make it a valuable candidate for further research in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
